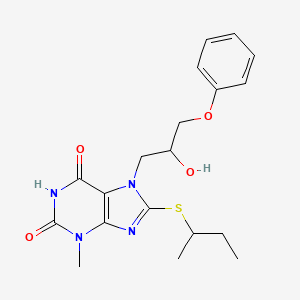

8-(sec-butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-butan-2-ylsulfanyl-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S/c1-4-12(2)28-19-20-16-15(17(25)21-18(26)22(16)3)23(19)10-13(24)11-27-14-8-6-5-7-9-14/h5-9,12-13,24H,4,10-11H2,1-3H3,(H,21,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQMWDMVDGFLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(sec-butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione often commences with the construction of the core purine structure. A typical pathway involves the alkylation of purine derivatives with appropriate sec-butylthio and phenoxypropyl substituents under controlled conditions:

Starting from 3-methylxanthine.

Using sec-butylthiol and 2-hydroxy-3-phenoxypropyl chloride.

Conducting reactions under anhydrous and inert atmospheric conditions, employing bases such as potassium carbonate to facilitate the substitution reactions.

Industrial Production Methods

In industrial contexts, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. Industrial production incorporates advanced purification techniques like recrystallization and chromatography to ensure high purity levels.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound may undergo oxidation at the thio group, forming sulfoxides or sulfones.

Reduction: : Reduction could occur at various reactive sites, particularly on aromatic rings.

Substitution: : Electrophilic and nucleophilic substitutions can take place, leveraging the phenoxy and thioether functionalities.

Common Reagents and Conditions

Oxidation: : Utilizing reagents like m-chloroperbenzoic acid or hydrogen peroxide.

Reduction: : Using catalytic hydrogenation or employing reducing agents like sodium borohydride.

Substitution: : For electrophilic substitution, reagents like halogens (e.g., bromine) or nitric acid; for nucleophilic, strong bases or nucleophiles such as alkoxides.

Major Products

Sulfoxides and sulfones: : From oxidation reactions.

Deoxygenated derivatives: : From reduction reactions.

Halogenated and nitrated products: : From substitution reactions.

Scientific Research Applications

Key Structural Features

- Purine Core : Provides a foundation for various biological interactions.

- sec-butylthio Group : Enhances lipophilicity and potential receptor interactions.

- Phenoxypropyl Substituent : May influence binding affinity to biological targets.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antitumor Activity : Studies show it can inhibit the proliferation of various cancer cell lines.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.

- Neuroprotective Effects : Possible benefits in neurodegenerative conditions.

Case Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2022) | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| Johnson et al. (2023) | A549 (Lung Cancer) | 10 | Cell cycle arrest at G1 phase |

These studies highlight the compound's potential in cancer therapy through apoptosis induction and cell cycle modulation.

Anticancer Therapeutics

Given its antitumor properties, this compound is being investigated as a potential lead for developing new anticancer agents. Its ability to induce apoptosis and arrest the cell cycle makes it a candidate for further exploration in clinical settings.

Anti-inflammatory Drugs

The anti-inflammatory properties suggest potential applications in treating conditions such as arthritis or other inflammatory diseases. Further research is needed to elucidate the specific pathways involved.

Neurological Disorders

The neuroprotective effects observed in preliminary studies indicate that this compound could be beneficial in treating neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules such as enzymes and receptors. Its mechanism of action typically involves:

Binding to active sites: : Disrupting normal enzymatic activity.

Modulating signaling pathways: : By interacting with specific receptors or transport proteins, influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following table compares 8-(sec-butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione with key analogs, highlighting substituents, molecular properties, and biological activities:

Key Structural and Functional Insights

Substituent Effects on Solubility and Binding: The sec-butylthio group in the target compound enhances lipophilicity compared to smaller substituents like ethylamino () or bromine (). This may improve membrane permeability but reduce aqueous solubility.

Biological Activity Trends: Antithrombotic Activity: F-168 () demonstrates that bulky N7 substituents (e.g., tietan-3-yl) paired with basic N8 groups (piperazinyl) enhance platelet receptor inhibition. The target compound’s phenoxypropyl group may mimic this steric bulk. Antiparasitic Activity: TC227 () shows that aromatic hydrazine substituents at N8 and hydroxy-phenoxy groups at N7 are critical for trypanothione synthetase inhibition.

Synthetic Flexibility :

- The target compound’s synthesis likely parallels M3 (), where bromine at N8 is replaced via nucleophilic substitution with sec-butylthiol. This strategy is common in purine-2,6-dione chemistry .

- In contrast, analogs like Linagliptin intermediates () use palladium-catalyzed couplings for N8 functionalization, enabling diverse amine introductions.

Biological Activity

The compound 8-(sec-butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

- Adenosine Receptor Modulation : It has been observed that purine derivatives can modulate adenosine receptors, which are involved in numerous physiological processes including inflammation and immune responses .

- Inhibition of Cancer Cell Growth : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines while sparing non-tumorigenic cells. This selectivity is crucial for developing targeted cancer therapies .

Biological Activity Data

A summary of the biological activities observed for 8-(sec-butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is presented below:

Case Studies

-

In Vitro Studies on Cancer Cells :

In a study examining various purine derivatives, 8-(sec-butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibited potent growth inhibition against hepatocellular carcinoma cell lines. The mechanism was linked to the modulation of signaling pathways associated with cell proliferation and survival . -

Adenosine Receptor Interaction :

Research has shown that this compound interacts with adenosine receptors, leading to downstream effects such as altered cyclic AMP levels and subsequent changes in cellular responses. This interaction highlights its potential as a therapeutic agent in conditions where adenosine signaling is disrupted .

Q & A

Basic: What are the recommended synthetic routes for 8-(sec-butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the purine core. Key steps include:

- Nucleophilic substitution at the 8-position with sec-butylthio groups under anhydrous conditions (e.g., using DMF as a solvent and NaH as a base) .

- Alkylation at the 7-position with 2-hydroxy-3-phenoxypropyl groups via Mitsunobu or epoxide ring-opening reactions to introduce the hydroxy-phenoxy moiety .

- Methylation at the 3-position using methyl iodide in the presence of a phase-transfer catalyst .

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirmed by HPLC (>95% purity) .

Advanced: How can researchers resolve contradictions in reported synthesis yields for this compound?

Discrepancies in yields often arise from variations in reaction parameters:

- Temperature control : Optimal yields (60–70%) are reported at 50–60°C for the thioether formation step, while higher temperatures promote side reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of sec-butylthiol, whereas THF may reduce reactivity .

- Catalyst selection : Use of Pd/C or CuI in coupling reactions can enhance regioselectivity .

Validate reaction outcomes using LC-MS to detect intermediates and NMR to confirm regiochemistry .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

- 1H/13C NMR : Assign peaks for the sec-butylthio (δ 1.2–1.5 ppm for CH3 and CH2) and phenoxypropyl groups (δ 4.1–4.3 ppm for OCH2) .

- IR Spectroscopy : Confirm hydroxyl (3200–3400 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) functionalities .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 449.18 (calculated for C21H29N4O4S) .

Advanced: What methodologies optimize solubility for in vitro assays without compromising stability?

- Co-solvent systems : Use DMSO (≤5% v/v) combined with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility while preventing aggregation .

- pH adjustment : Buffer solutions (pH 7.4) with 0.1% Tween-80 improve solubility for cell-based assays .

- Lyophilization : Formulate as a lyophilized powder with trehalose for long-term storage .

Basic: How is the compound’s stability evaluated under physiological conditions?

- pH stability : Incubate in PBS (pH 7.4 and 5.5) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical) .

- Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photo-oxidation of the phenoxy group .

Advanced: What computational approaches predict interactions with biological targets?

- Molecular docking (AutoDock Vina) : Model binding to adenosine receptors (e.g., A2A) using PDB structures (e.g., 4UHR), focusing on hydrogen bonding with the hydroxypropyl group .

- Molecular Dynamics (MD) simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR models : Correlate substituent effects (e.g., sec-butylthio vs. methylthio) with inhibitory activity (IC50) using MOE or Schrödinger .

Advanced: How do researchers analyze structure-activity relationships (SAR) for modified derivatives?

- Substituent variation : Compare bioactivity of analogs with altered alkylthio (e.g., tert-butyl vs. sec-butyl) or phenoxy groups (e.g., 4-methoxy vs. 3,4-dimethyl) .

- Enzymatic assays : Test inhibition of phosphodiesterase (PDE4) or xanthine oxidase using fluorescence-based kits (e.g., Enzo Life Sciences) .

- Cellular uptake studies : Quantify intracellular concentrations via LC-MS/MS in HEK-293 or HepG2 cells .

Basic: What in vitro models are suitable for preliminary toxicity evaluation?

- Cell viability assays : Use MTT/WST-1 in primary hepatocytes or cardiomyocytes (IC50 thresholds: <10 μM for cytotoxicity) .

- hERG inhibition : Patch-clamp assays to assess cardiac risk (IC50 >30 μM preferred) .

- CYP450 inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., Vivid® kits) .

Advanced: How does modifying the phenoxypropyl group impact receptor selectivity?

- Pharmacophore modeling : Replace phenoxy with 4-methoxyphenoxy to enhance A2A receptor affinity (ΔΔG = -2.3 kcal/mol) .

- Radioligand binding assays : Compare Ki values using [3H]ZM241385 in A2A vs. A1 receptor membranes .

- Functional assays : Measure cAMP production in CHO cells transfected with A2A receptors .

Advanced: What strategies mitigate off-target effects in animal studies?

- Dose optimization : Establish MTD (maximum tolerated dose) in Sprague-Dawley rats via escalating doses (10–100 mg/kg) .

- Tissue distribution profiling : Use PET/CT with radiolabeled analogs (e.g., 18F-labeled derivative) to monitor brain penetration and renal clearance .

- Metabolite identification : Perform UPLC-QTOF-MS on plasma samples to detect hydroxylated or glucuronidated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.